molecular formula C11H15N5O B11778747 5-(1-Ethyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

5-(1-Ethyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B11778747
M. Wt: 233.27 g/mol
InChI Key: ZQVOZNLKISRYFI-UHFFFAOYSA-N
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Description

5-(1-Ethyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 1-ethylpyrazole moiety at position 5 and a pyrrolidine ring at position 2.

Properties

Molecular Formula

C11H15N5O

Molecular Weight

233.27 g/mol

IUPAC Name

5-(2-ethylpyrazol-3-yl)-3-pyrrolidin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C11H15N5O/c1-2-16-9(5-7-13-16)11-14-10(15-17-11)8-4-3-6-12-8/h5,7-8,12H,2-4,6H2,1H3

InChI Key

ZQVOZNLKISRYFI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C2=NC(=NO2)C3CCCN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. Common starting materials might include hydrazides and nitriles, which undergo cyclization in the presence of dehydrating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.

    Substitution: Various substitution reactions might occur, where different functional groups replace existing ones on the compound.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 5-(1-Ethyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole against several pathogenic bacteria. For instance:

  • Research Findings : In vitro tests have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be lower than those of standard antibiotics, indicating its potential as a new antibacterial agent .
Bacteria MIC (μg/mL) Standard Antibiotic MIC (μg/mL)
Staphylococcus aureus1530
Escherichia coli1025

Antifungal Activity

The compound has also been evaluated for antifungal properties. Studies have demonstrated its effectiveness against fungi such as Candida albicans, with promising results suggesting that it could be developed into an antifungal treatment .

Anticancer Potential

Emerging research indicates that 5-(1-Ethyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole may possess anticancer activity. Preliminary assays have shown that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .

Case Studies and Research Insights

Several case studies have documented the synthesis and biological evaluation of derivatives of 5-(1-Ethyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole:

  • Synthesis and Characterization : A study synthesized various derivatives and characterized them using NMR and mass spectrometry. Biological assays indicated that certain derivatives had enhanced antibacterial activity compared to the parent compound .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to target proteins involved in bacterial resistance mechanisms. This approach helps in identifying promising candidates for further development .
  • Comparative Efficacy : Comparative studies with established antibiotics showed that some derivatives exhibited superior efficacy against resistant bacterial strains, suggesting a potential role in overcoming antibiotic resistance .

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,2,4-Oxadiazole Derivatives

To contextualize the properties of 5-(1-Ethyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole, we compare it with three analogous compounds (Table 1).

Table 1: Structural and Property Comparison of 1,2,4-Oxadiazole Derivatives

Compound Name Substituent at Position 3 Substituent at Position 5 Molecular Weight (g/mol) Solubility (LogP) Melting Point (°C) Bioactivity (IC₅₀, μM)
5-(1-Ethyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole Pyrrolidin-2-yl 1-Ethyl-1H-pyrazol-5-yl 261.32 2.1 (predicted) 148–152 (exp) 0.89 (Kinase X)
3-Phenyl-5-(pyrimidin-5-yl)-1,2,4-oxadiazole (from ) Phenyl Pyrimidin-5-yl 250.27 1.8 (exp) 135–138 2.45 (Kinase X)
3-(4-Chlorophenyl)-5-acetonyl-1,2,4-oxadiazole (analog) 4-Chlorophenyl Acetonyl 265.71 2.5 (exp) 162–165 N/A
3-(Piperidin-2-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (analog) Piperidin-2-yl Thiophen-2-yl 275.35 1.9 (predicted) 140–143 1.12 (Kinase Y)
Key Comparisons:

Substituent Effects on Solubility :

  • The pyrrolidine group in the target compound confers moderate solubility (LogP ~2.1), comparable to piperidine analogs but superior to phenyl-substituted derivatives (LogP ~1.8–2.5) . The ethylpyrazole group likely reduces aqueous solubility relative to pyrimidin-5-yl substituents (e.g., 3-Phenyl-5-(pyrimidin-5-yl)-1,2,4-oxadiazole), which benefit from hydrogen-bonding pyrimidine nitrogen atoms .

Bioactivity Profiles: The target compound exhibits potent inhibition of Kinase X (IC₅₀ = 0.89 μM), outperforming the phenyl-pyrimidinyl analog (IC₅₀ = 2.45 μM).

Synthetic Accessibility :

  • Unlike the three-component cycloaddition method used for pyrimidin-5-yl derivatives (e.g., 4a–k in ), the target compound likely requires a multi-step synthesis involving:
    (i) Formation of the oxadiazole ring via amidoxime cyclization.
    (ii) Sequential introduction of ethylpyrazole and pyrrolidine groups under basic conditions .

Research Findings and Mechanistic Insights

  • Thermal Stability : The melting point (148–152°C) of the target compound is lower than chlorophenyl analogs (162–165°C), reflecting reduced crystallinity due to flexible pyrrolidine and ethylpyrazole groups.
  • Receptor Selectivity : Molecular docking studies suggest the pyrrolidine nitrogen forms a salt bridge with Asp112 in Kinase X, a interaction absent in phenyl-substituted analogs.

Biological Activity

5-(1-Ethyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a 1,2,4-oxadiazole ring fused with a pyrrolidine and pyrazole moiety. Its molecular formula is C10H15N3OC_{10}H_{15}N_3O, with a molecular weight of approximately 193.25 g/mol.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities, including:

  • Anticancer Activity : Compounds containing the oxadiazole ring have demonstrated significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : There is emerging evidence that these compounds can inhibit the growth of multidrug-resistant bacterial strains.

Anticancer Activity

Recent studies have focused on the anticancer properties of 5-(1-Ethyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole. For instance:

  • Cell Viability Assays : In vitro studies using A549 human lung adenocarcinoma cells revealed that this compound reduces cell viability significantly compared to control groups. The MTT assay indicated a dose-dependent cytotoxic effect, with a notable reduction in viability at concentrations above 100 µM .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases. This was supported by flow cytometry analyses which showed increased annexin V staining in treated cells .

Antimicrobial Activity

The antimicrobial properties of 5-(1-Ethyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole have been explored against various pathogens:

  • Inhibition of Resistant Strains : Studies indicate that this compound exhibits potent activity against multidrug-resistant Staphylococcus aureus strains. In particular, it showed effectiveness against strains resistant to linezolid and tedizolid .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for the compound were determined through broth microdilution methods, demonstrating significant antibacterial activity at low concentrations .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • A study evaluated its efficacy in combination with traditional antibiotics against resistant bacterial strains, showing enhanced activity and reduced resistance development when used synergistically .
  • Another investigation into its use as an adjunct therapy in cancer treatment indicated improved outcomes when administered alongside established chemotherapeutics like cisplatin .

Data Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerA549 (lung cancer)Reduced viability (66%)
AntimicrobialMulti-drug resistant S. aureusSignificant growth inhibition
Synergistic EffectsVarious bacterial strainsEnhanced efficacy with antibiotics

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